molecular formula C26H29N3O5S B11350998 N-{2-[(furan-2-ylmethyl)carbamoyl]phenyl}-1-[(3-methylbenzyl)sulfonyl]piperidine-4-carboxamide

N-{2-[(furan-2-ylmethyl)carbamoyl]phenyl}-1-[(3-methylbenzyl)sulfonyl]piperidine-4-carboxamide

Cat. No.: B11350998
M. Wt: 495.6 g/mol
InChI Key: CMXLXHYPMVYQIE-UHFFFAOYSA-N
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Description

N-(2-{[(FURAN-2-YL)METHYL]CARBAMOYL}PHENYL)-1-[(3-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a furan ring, a piperidine ring, and a sulfonyl group, making it an interesting subject for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{[(FURAN-2-YL)METHYL]CARBAMOYL}PHENYL)-1-[(3-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE typically involves multiple steps, including the formation of intermediate compounds. The process begins with the preparation of the furan-2-ylmethylamine, which is then reacted with 2-isocyanatobenzoyl chloride to form the carbamoyl intermediate. This intermediate is further reacted with 1-[(3-methylphenyl)methanesulfonyl]piperidine-4-carboxylic acid under specific conditions to yield the final product. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch processes with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-{[(FURAN-2-YL)METHYL]CARBAMOYL}PHENYL)-1-[(3-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The sulfonyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Furan-2,5-dione derivatives.

    Reduction: Amines.

    Substitution: Sulfonamide or sulfonate derivatives.

Scientific Research Applications

N-(2-{[(FURAN-2-YL)METHYL]CARBAMOYL}PHENYL)-1-[(3-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a biochemical probe to investigate cellular processes.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-{[(FURAN-2-YL)METHYL]CARBAMOYL}PHENYL)-1-[(3-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets within cells. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For example, it could inhibit a particular enzyme involved in a disease pathway, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: An aniline derivative with two chlorine atoms.

    Caffeine: An alkaloid with a purine structure.

Uniqueness

N-(2-{[(FURAN-2-YL)METHYL]CARBAMOYL}PHENYL)-1-[(3-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE is unique due to its combination of a furan ring, a piperidine ring, and a sulfonyl group, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C26H29N3O5S

Molecular Weight

495.6 g/mol

IUPAC Name

N-[2-(furan-2-ylmethylcarbamoyl)phenyl]-1-[(3-methylphenyl)methylsulfonyl]piperidine-4-carboxamide

InChI

InChI=1S/C26H29N3O5S/c1-19-6-4-7-20(16-19)18-35(32,33)29-13-11-21(12-14-29)25(30)28-24-10-3-2-9-23(24)26(31)27-17-22-8-5-15-34-22/h2-10,15-16,21H,11-14,17-18H2,1H3,(H,27,31)(H,28,30)

InChI Key

CMXLXHYPMVYQIE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)CS(=O)(=O)N2CCC(CC2)C(=O)NC3=CC=CC=C3C(=O)NCC4=CC=CO4

Origin of Product

United States

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